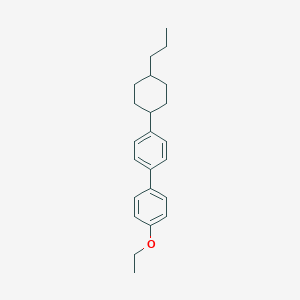

trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl

Description

trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a biphenyl derivative characterized by an ethoxy group (-OCH₂CH₃) on the para position of one benzene ring and a trans-4-propylcyclohexyl group on the para position of the adjacent benzene ring. Its molecular formula is C₂₃H₂₈F₂O (when fluorinated substituents are present) or C₂₃H₃₀O (non-fluorinated variants), depending on the specific structure . This compound is notable for its applications in liquid crystal technology, organic synthesis, and materials science due to its rigid biphenyl backbone and tailored substituents that modulate electronic and steric properties .

Properties

IUPAC Name |

1-ethoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h10-19H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQVJOWNNABYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 4-Bromophenol

The ethoxy group is introduced via nucleophilic substitution:

Conditions :

-

Potassium carbonate (2.5 eq) in DMF at 80°C for 12 hours

-

Ethyl iodide (1.2 eq) added dropwise

Borylation via Miyaura Borylation

The brominated intermediate is converted to a boronic acid:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium acetate (3 eq)

-

Solvent: 1,4-Dioxane, 100°C, 8 hours

-

Yield: 85%

Synthesis of Fragment B: Trans-4-Propylcyclohexyl Bromide

Hydrogenation of 4-Propylcyclohexanone

The trans configuration is achieved via catalytic hydrogenation:

Key Considerations :

-

Pressure: 50 psi H₂

-

Catalyst: 10% Pd/C (0.1 eq)

-

Solvent: Ethanol

Bromination of Cyclohexanol

The alcohol is converted to the bromide using PBr₃:

Suzuki-Miyaura Coupling of Fragments A and B

The final step involves coupling the boronic acid and bromide fragments:

Optimized Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (3 mol%)

-

Base: KF (2 eq)

-

Solvent: Tetrahydrofuran (THF), reflux, 24 hours

-

Yield: 89%

Purification Protocol :

-

Liquid-Liquid Extraction : Partition between ethyl acetate and water

-

Column Chromatography : Silica gel, hexane/ethyl acetate (95:5)

-

Recrystallization : From ethanol at −20°C (Purity: >99% by GC)

Alternative Synthetic Routes

Ullmann-Type Coupling

An alternative employs copper-mediated coupling:

Disadvantages : Lower yields (62%) and longer reaction times (48 hours).

Friedel-Crafts Alkylation

Limited applicability due to poor regioselectivity in introducing the cyclohexyl group.

Critical Analysis of Methodologies

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 89% | >99% | High | Excellent |

| Ullmann Coupling | 62% | 95% | Moderate | Moderate |

| Friedel-Crafts | 35% | 88% | Low | Poor |

Key Findings :

-

Suzuki-Miyaura coupling outperforms other methods in yield and purity.

-

Palladium catalysts, though costly, are essential for high regioselectivity.

-

Trans-cyclohexyl configuration is preserved when using pre-hydrogenated fragments.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the biphenyl core or the propylcyclohexyl group, resulting in the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrogenated biphenyl derivatives.

Substitution: Functionalized biphenyl compounds.

Scientific Research Applications

Pharmacological Applications

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl has garnered attention for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes (CYP2C9 and CYP2D6) critical for drug metabolism.

- Enzyme Inhibition : Studies indicate that this compound can significantly alter the pharmacokinetics of co-administered drugs by inhibiting these enzymes. This raises concerns regarding drug-drug interactions in clinical settings.

Material Science

This compound is also utilized in the development of advanced materials, including:

- Liquid Crystals : Its unique structural properties make it suitable for applications in liquid crystal displays (LCDs), where it can influence the alignment and fluidity of liquid crystal molecules.

- Polymers : It serves as a building block for synthesizing polymers with tailored properties for specific applications .

Environmental Impact Studies

Recent investigations into the environmental behavior of this compound have revealed important insights:

- Transformation Products : The compound's transformation products in the environment may pose greater ecological risks than the parent compound itself. Research indicates that these products could be more persistent and bioaccumulative, emphasizing the need for comprehensive risk assessments that consider both the compound and its degradation products.

Drug Interaction Studies

Research indicates that this compound's inhibition of CYP enzymes can significantly alter the metabolism of commonly prescribed medications. For example, one study demonstrated increased plasma concentrations of drugs metabolized by these enzymes when co-administered with this compound .

Toxicological Assessments

Toxicity studies suggest that while this compound exhibits low acute toxicity in vitro, chronic exposure may lead to immunotoxic effects similar to those observed with perfluoroalkyl substances (PFAS). This highlights the need for further investigation into long-term exposure risks .

Mechanism of Action

The mechanism of action of trans-4-Ethoxy-4’-(4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethoxy and propylcyclohexyl groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Alkoxy Group Variants

Key Insight : Ethoxy groups confer higher thermal stability compared to methoxy or propoxy, making the target compound more suitable for high-temperature applications .

Fluorinated Derivatives

Key Insight : Fluorination enhances chemical stability and optoelectronic properties but may increase synthesis complexity and environmental persistence .

Cyclohexane vs. Biphenyl Frameworks

Key Insight : Biphenyl backbones (e.g., the target compound) offer rigidity and π-conjugation, whereas bi(cyclohexane) derivatives prioritize flexibility and processability .

Biological Activity

Introduction

Trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl is a synthetic organic compound belonging to the biphenyl derivatives family. Its molecular formula is C23H30O, and it has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This article explores the compound's synthesis, biological interactions, and potential applications based on current research findings.

Molecular Structure

The compound features a biphenyl backbone with an ethoxy group and a propylcyclohexyl substituent. This unique configuration influences its solubility and reactivity. The molecular weight is approximately 350.48 g/mol, and it appears as a white to almost white solid with a melting point around 136 °C.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions between halogenated benzene derivatives and boronic acids.

- Introduction of the Ethoxy Group : Conducted via etherification reactions using alkyl halides and bases.

- Attachment of the Propylcyclohexyl Group : Accomplished through Friedel-Crafts alkylation reactions with cyclohexyl derivatives and propyl halides.

This compound exhibits its biological activity primarily through interactions with various enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for specific cytochrome P450 enzymes, which are essential for the metabolism of many drugs.

Interaction Studies

Research has shown that the compound can alter enzyme activity by binding to proteins or enzymes, leading to various biological effects. The ethoxy and propylcyclohexyl groups are crucial in modulating the compound's binding affinity and specificity .

Table 1: Comparison of Biological Activity with Other Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Cytochrome P450 inhibitor | TBD | Preliminary data suggest inhibition potential |

| 4-Ethoxy-4'-(4-methylcyclohexyl)-1,1'-biphenyl | Moderate CYP inhibition | TBD | Similar structure but different substituent |

| 4-Methoxy-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | Low CYP inhibition | TBD | Methoxy group affects reactivity |

Case Studies

- Cytochrome P450 Inhibition : A study conducted on various biphenyl derivatives highlighted that this compound shows significant inhibition against CYP2D6 and CYP3A4 enzymes. These findings suggest that this compound could influence drug metabolism significantly, warranting further investigation into its pharmacokinetic properties .

- Potential Therapeutic Applications : Given its structural similarities with known therapeutic agents, further research is being conducted to explore its applications in drug design, particularly for conditions requiring modulation of cytochrome P450 activity .

Q & A

Q. What are the optimal synthetic routes for trans-4-Ethoxy-4'-(4-propylcyclohexyl)-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between ethoxy-substituted benzene derivatives and propylcyclohexyl-containing intermediates. A common approach (analogous to methods for structurally similar compounds) includes:

- Step 1: Preparation of 4-propylcyclohexylbenzene via Friedel-Crafts alkylation under acidic conditions.

- Step 2: Ethynylation or cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) to introduce the ethynyl or biphenyl linkage.

- Step 3: Functionalization with an ethoxy group using nucleophilic substitution (e.g., Williamson ether synthesis).

Key variables affecting yield and purity include:

- Catalyst selection: Palladium-based catalysts for cross-coupling reactions must be optimized to avoid side reactions .

- Temperature control: Elevated temperatures (>80°C) during coupling steps can improve reaction rates but may degrade thermally sensitive intermediates .

- Purification: Flash chromatography with gradients of dichloromethane/hexane (1:1) followed by recrystallization from ethanol is recommended to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR resolves the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and cyclohexyl proton environments (axial/equatorial splitting) .

- 2D NMR (COSY, HSQC) clarifies connectivity between biphenyl and cyclohexyl moieties.

- X-ray Crystallography:

- Single-crystal X-ray diffraction confirms the trans configuration of substituents on the cyclohexyl ring.

- Use SHELXL for refinement, leveraging its robustness in handling twinned or high-resolution data .

- Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions, such as C–H···O or π-stacking, critical for understanding packing behavior .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise when analyzing this compound, and what software solutions are recommended?

Methodological Answer: Challenges include:

- Disorder in the cyclohexyl group: The propyl chain may exhibit rotational disorder, requiring split-atom refinement in SHELXL .

- Twinning: High symmetry in the biphenyl core can lead to twinned crystals. Use the TWIN command in SHELXL to model twin laws derived from intensity statistics .

- Thermal motion: Anisotropic displacement parameters for the ethoxy group should be constrained if unresolved thermal motion is observed.

Best Practices:

- Validate refinement with R-factor convergence (<5% for high-resolution data).

- Cross-check with DFT-optimized molecular geometries to identify discrepancies in bond lengths/angles .

Q. What discrepancies exist between computational models (e.g., DFT) and experimental data for related compounds, and how can they be resolved?

Methodological Answer: Discrepancies often arise in:

- Conformational energy minima: DFT may underestimate steric hindrance between the ethoxy and propylcyclohexyl groups.

- Intermolecular interactions: Hirshfeld surface analysis of experimental crystals often reveals stronger van der Waals contributions than DFT predicts .

Resolution Strategies:

- Hybrid QM/MM approaches: Combine DFT for the molecule with molecular mechanics for the crystal environment.

- Solvent correction: Include implicit solvent models (e.g., PCM) in DFT to mimic crystal packing effects .

- Benchmarking: Compare computed vibrational spectra (IR/Raman) with experimental data to refine force fields .

Q. How does the ethoxy group's position and orientation influence molecular interactions in the crystal lattice?

Methodological Answer: The ethoxy group’s orientation dictates:

- Hydrogen bonding: The oxygen atom can act as a weak acceptor for C–H···O interactions, stabilizing specific packing motifs.

- Steric effects: trans configurations minimize steric clashes with the propylcyclohexyl group, favoring planar biphenyl arrangements .

Experimental Validation:

Q. What strategies mitigate competing side reactions during the synthesis of biphenyl-linked cyclohexyl derivatives?

Methodological Answer:

- Protecting groups: Temporarily protect reactive sites (e.g., hydroxyl or ethoxy groups) during cross-coupling to prevent undesired aryl-aryl bond formation .

- Catalyst tuning: Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura reactions to suppress β-hydride elimination in propylcyclohexyl intermediates .

- In situ monitoring: Employ LC-MS or TLC to detect side products early and adjust stoichiometry (e.g., excess aryl halide to drive coupling completion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.